4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether
Description
Chemical Formula: C₁₈H₁₆Cl₂N₂O
Molecular Weight: 347.2 g/mol
CAS Number: 318248-49-6
Structural Features:
- A pyrazole core substituted with a 5-chloro group, 1-methyl group, and 3-phenyl group.
- A 4-chlorobenzyl ether moiety linked via a methylene bridge to the pyrazole ring.
Key Properties: - XLogP3: 4.6 (indicating moderate hydrophobicity) .
- Herbicidal Activity: Demonstrated activity against rape (Brassica napus), though weaker against barnyard grass (Echinochloa crus-galli) in preliminary screenings .
Properties
IUPAC Name |
5-chloro-4-[(4-chlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-22-18(20)16(17(21-22)14-5-3-2-4-6-14)12-23-11-13-7-9-15(19)10-8-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHUMJWEBUMWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorobenzyl and other substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
4-Chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structural features allow for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology
Research indicates that this compound may exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness in inhibiting certain bacterial strains and cancer cell lines, highlighting its potential as a lead compound for drug development .
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic effects, particularly in treating infections and cancers .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The results indicated that alterations in substituents could enhance efficacy, suggesting pathways for developing new antibiotics .
Case Study 2: Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further pharmacological investigation .
Mechanism of Action
The mechanism of action of 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved in its mechanism of action can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 4-chlorobenzyl ether group in the target compound contributes to herbicidal activity, likely through interactions with plant-specific enzymes or receptors. In contrast, benzoyl esters (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) exhibit antibacterial properties, possibly due to esterase-mediated release of active metabolites .
- Sulfanyl (-S-) groups (e.g., in {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether) may enhance radical-scavenging activity or alter metabolic stability .
Impact of Linkage Type :
- Ether vs. Ester : Ether linkages (as in the target compound) generally confer higher hydrolytic stability compared to esters, which may undergo enzymatic cleavage. This difference could explain the herbicidal vs. antibacterial activities observed in analogs .
- Chloro Substituents : The presence of chloro groups at specific positions (e.g., 4-chlorobenzyl) is critical for activity, likely enhancing lipophilicity and target binding .
Crystallographic Characterization :
Herbicidal Activity Trends
- Analog Comparison: Compounds with 4-chlorobenzyl or 4-methoxyphenyl groups show stronger herbicidal activity against dicotyledonous plants (e.g., rape), while 3,4,5-trimethoxyphenyl derivatives exhibit broader-spectrum activity . Weak activity against monocots (e.g., barnyard grass) suggests selectivity in mode of action, possibly targeting pathways absent in monocots.
Biological Activity
4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.
Synthesis and Characterization
The synthesis of pyrazole derivatives often involves various methodologies, including conventional and microwave-assisted techniques. Recent studies have highlighted the efficiency of these synthetic routes in producing compounds with desired biological activities. For instance, the synthesis of this compound can be achieved through a multi-step process involving hydrazine derivatives and substituted aldehydes, yielding high purity and yield rates .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro evaluations have shown that compounds containing electron-withdrawing groups enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies indicated that the presence of chlorine substituents increased the effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| 4-chlorobenzyl (5-chloro-...) | E. coli | 18 |
| 4-chlorobenzyl (5-chloro-...) | Pseudomonas aeruginosa | 20 |
| 4-chlorobenzyl (5-chloro-...) | Staphylococcus aureus | 22 |
Anti-inflammatory and Analgesic Activity
Research has demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. A notable study reported that the compound 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol displayed an inhibition rate of approximately 81.91% in anti-inflammatory assays, alongside a notable analgesic effect .
Table 2: Anti-inflammatory and Analgesic Activity
| Compound | Anti-inflammatory (% Inhibition) | Analgesic Activity (% Inhibition) |
|---|---|---|
| 4-(5-chloro-3-methyl...) | 81.91 | 53.25 |
| Control | - | - |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of pyrazole derivatives have also been evaluated against various cancer cell lines. For instance, compounds have shown significant growth inhibition in MCF7 and NCI-H460 cell lines with IC50 values indicating their potential as anticancer agents .
Table 3: Cytotoxicity Data for Selected Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 12.50 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | Hep2 | 3.25 |
Case Studies
Several case studies have documented the biological efficacy of pyrazole derivatives in clinical settings. One study focused on the anti-inflammatory properties of a compound similar to 4-chlorobenzyl (5-chloro...) in animal models, demonstrating a marked reduction in inflammation markers compared to controls . Furthermore, another investigation highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Q. What are the established synthetic routes for 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether, and what key intermediates are involved?
The compound can be synthesized via nucleophilic substitution. A general procedure involves reacting 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives with 4-chlorobenzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF or acetone). For example, the chlorinated pyrazole core is first prepared, followed by etherification via displacement of a leaving group (e.g., chloride) on the methylene position. Critical intermediates include 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and activated 4-chlorobenzyl derivatives .
Example Protocol :
Q. How is crystallographic data for this compound typically refined, and what software is recommended?
Q. How do steric and electronic factors influence the regioselectivity of pyrazole functionalization during synthesis?
The 4-position methyl group on the pyrazole ring directs substitution due to steric hindrance and electronic effects. Computational studies (DFT) suggest that the electron-withdrawing chlorine at C5 increases electrophilicity at C4, favoring nucleophilic attack. Competing pathways (e.g., C3 vs. C4 substitution) are minimized using bulky bases like K₂CO₃, which deprotonate the phenolic oxygen without side reactions .
Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?
Discrepancies in H-bonding (e.g., N–H⋯O vs. C–H⋯O interactions) are analyzed via graph set analysis (Etter’s rules). For example, in orthorhombic crystals, linear chains along the a-axis are stabilized by N–H⋯O bonds (graph set C(4) ), while weaker C–H⋯π interactions contribute to 3D packing. Conflicting data may arise from solvent inclusion or polymorphism, requiring comparative studies of multiple crystal forms .
Q. How can synthetic yields be optimized for large-scale production without commercial catalysts?
- Solvent optimization : Replace DMF with acetone to reduce byproduct formation (e.g., dimethylamine adducts).
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2–3 hours at 100°C, improving yield to >85% .
Comparative Data :
| Condition | Yield (%) | Time (h) |
|---|---|---|
| Conventional (DMF/K₂CO₃) | 65 | 12 |
| Microwave (acetone/TBAB) | 88 | 2.5 |
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic centers. The C4 methyl group exhibits higher electrophilicity (ƒ⁺ = 0.12) compared to C3 (ƒ⁺ = 0.08), aligning with experimental regioselectivity. Molecular electrostatic potential (MEP) maps further highlight electron-deficient regions at the ether linkage .
Methodological Notes
- Crystallography : Always validate SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry .
- Synthesis : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) to avoid over-alkylation .
- Advanced characterization : Use SC-XRD coupled with Hirshfeld surface analysis to quantify intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
